molecular formula C14H22N2O4 B565818 Hydroxyatenolol CAS No. 68373-10-4

Hydroxyatenolol

Cat. No.: B565818
CAS No.: 68373-10-4
M. Wt: 282.34
InChI Key: GSZUNNBDULASMA-UHFFFAOYSA-N
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Description

Hydroxyatenolol is a metabolite of atenolol, a cardioselective beta-adrenergic blocker used primarily in the treatment of hypertension, angina pectoris, and certain arrhythmias . This compound retains the pharmacological properties of atenolol but with slight modifications due to the presence of a hydroxyl group.

Preparation Methods

Hydroxyatenolol can be synthesized through the hydroxylation of atenolol. . Industrial production methods may involve the use of biocatalysts or chemical catalysts to achieve the desired hydroxylation efficiently.

Chemical Reactions Analysis

Hydroxyatenolol undergoes various chemical reactions, including:

Mechanism of Action

Hydroxyatenolol exerts its effects by selectively binding to beta-1 adrenergic receptors in the heart, leading to a decrease in heart rate and myocardial contractility. This action reduces the workload on the heart and lowers blood pressure . The presence of the hydroxyl group may slightly alter the binding affinity and pharmacokinetics compared to atenolol, but the overall mechanism remains similar.

Comparison with Similar Compounds

Hydroxyatenolol is similar to other beta-blockers such as metoprolol, bisoprolol, and propranolol. its cardioselectivity and the presence of the hydroxyl group make it unique. Unlike non-selective beta-blockers like propranolol, this compound primarily targets beta-1 receptors, reducing the risk of bronchospasm and other side effects associated with beta-2 receptor blockade . Similar compounds include:

  • Metoprolol
  • Bisoprolol
  • Propranolol

This compound’s unique structure and selectivity make it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

2-hydroxy-2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-9(2)16-7-11(17)8-20-12-5-3-10(4-6-12)13(18)14(15)19/h3-6,9,11,13,16-18H,7-8H2,1-2H3,(H2,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZUNNBDULASMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C(C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101152831
Record name α-Hydroxy-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68373-10-4
Record name α-Hydroxy-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68373-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyatenolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068373104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-Hydroxy-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYATENOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L3CP2R5C5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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